3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a chloropyridine group
Mechanism of Action
Target of Action
It is related to the class of compounds that interact withproprotein convertase subtilisin/kexin type 9 (PCSK9) . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors (LDLR) on the surface of cells .
Mode of Action
It is converted by liver carboxyesterase (CES1) to its active form . This active form selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 leads to an increase in the number of LDLR on the cell surface, thereby increasing the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream and reducing cholesterol levels .
Biochemical Pathways
The compound affects the PCSK9-LDLR pathway . By inhibiting PCSK9 synthesis, it increases the number of LDLR on the cell surface. This leads to increased uptake of LDL cholesterol from the bloodstream, thereby reducing cholesterol levels .
Pharmacokinetics
The compound is a prodrug that is converted to its active form in the liver .
Result of Action
The result of the compound’s action is a reduction in cholesterol levels . By inhibiting PCSK9 synthesis, it increases the number of LDLR on the cell surface, leading to increased uptake of LDL cholesterol from the bloodstream .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile include other pyrazine derivatives and piperidine-containing molecules. Examples include:
- 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carboxamide
- 3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-sulfonamide
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the carbonitrile group. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O/c17-13-10-19-4-1-15(13)23-11-12-2-7-22(8-3-12)16-14(9-18)20-5-6-21-16/h1,4-6,10,12H,2-3,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPGQTSXMLMJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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